molecular formula C8H12O3 B6245596 methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate CAS No. 2408973-18-0

methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate

Cat. No.: B6245596
CAS No.: 2408973-18-0
M. Wt: 156.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol It is a furan derivative, characterized by a furan ring substituted with methyl and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . The reaction typically requires the presence of a strong acid, such as p-toluenesulfonic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives with different functional groups.

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate and its derivatives depends on their specific biological targets. For instance, some derivatives may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Others may interact with cellular receptors or ion channels, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • Ethyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate

Uniqueness

Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

2408973-18-0

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.